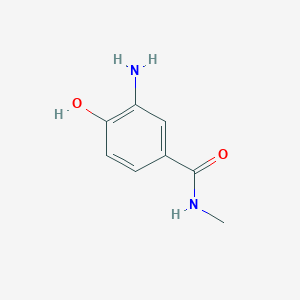

3-Amino-4-hydroxy-N-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-Amino-4-hydroxy-N-methylbenzamide is a derivative of benzamide with potential applications in various fields of chemistry and biology. It is structurally related to other benzamide derivatives that have been studied for their chemical properties and biological activities. For instance, 3-aminobenzamide is a known inhibitor of poly ADP-ribosyl synthetase and has been investigated for its effects on DNA repair and cellular transformation .

Synthesis Analysis

The synthesis of related benzamide derivatives involves various chemical reactions, including aminolysis, condensation, and hydrogenation. For example, the synthesis of a tripeptide derivative from a 3-(N alpha-Benzyloxycarbonylpeptidyloxy)-2-hydroxy-N-methylbenzamide precursor was achieved by reacting with glycinediethylamide at elevated temperatures, using solvents such as dimethylsulfoxide, dimethylformamide, or N-methylpyrrolidone . Another synthesis route for a benzamide derivative involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by crystal structure determination and analysis .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using various analytical techniques, including X-ray diffraction, density functional theory (DFT), and spectroscopic methods such as FT-IR, NMR, and UV-Vis. For instance, the crystal structure of a methoxybenzamide compound was determined to belong to the tetragonal system, and its geometric bond lengths and angles were compared with DFT calculations . Similarly, the structure of a sulfonamide compound was characterized and confirmed by X-ray single crystal techniques, with theoretical calculations supporting the experimental data .

Chemical Reactions Analysis

Benzamide derivatives can undergo a range of chemical reactions, including aminolysis, condensation, esterification, and hydrogenation. The reaction conditions, such as temperature, pressure, solvent, and catalyst, are optimized to achieve high yields and selectivity. For example, the hydrogenation of a nitrobenzamide derivative was optimized using methanol as a solvent and Raney-Ni as a catalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. These properties can be investigated through experimental and theoretical methods. Theoretical calculations, such as NBO, NLO, and NPA analysis, can provide insights into the electronic structure, molecular electrostatic potential, and intermolecular interactions of these compounds . Experimental studies have shown that certain benzamide derivatives can potentiate the effects of alkylating agents, leading to increased sister chromatid exchanges in cells, which is indicative of their interaction with DNA and potential genotoxicity .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of 3-Amino-4-hydroxy-N-methylbenzamide involves its interaction with its targets. The compound may bind to its target, altering its function and leading to changes in cellular processes .

Biochemical Pathways

It’s likely that the compound affects multiple pathways, given its potential interactions with various targets .

Pharmacokinetics

Similar compounds are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

The compound’s interaction with its targets can lead to changes in cellular processes, potentially affecting cell function .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-amino-4-hydroxy-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10-8(12)5-2-3-7(11)6(9)4-5/h2-4,11H,9H2,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDJLXXLBONTFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-hydroxy-N-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2514543.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2514545.png)

![2-(4-fluorophenyl)-5-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2514549.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2514551.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-butylpropane-1-sulfonamide](/img/structure/B2514554.png)